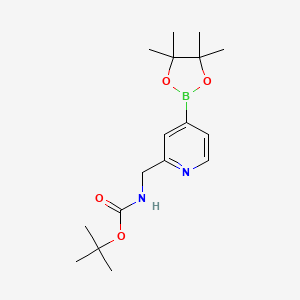![molecular formula C27H25FN4O5S B2956639 ethyl 3-(4-fluorophenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3,4,5,6,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(2H)-carboxylate CAS No. 866344-40-3](/img/no-structure.png)
ethyl 3-(4-fluorophenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3,4,5,6,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(4-fluorophenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3,4,5,6,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(2H)-carboxylate is a useful research compound. Its molecular formula is C27H25FN4O5S and its molecular weight is 536.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods and Chemical Reactivity
Research has demonstrated various methodologies for synthesizing pyrido and thieno pyrimidine derivatives, focusing on the versatility of these compounds in chemical reactions. For instance, a method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids showcases the chemical flexibility and potential of such compounds in generating a wide range of derivatives through nucleophilic substitution reactions and cyclization processes (Santilli, Kim, & Wanser, 1971). These methodologies open avenues for the creation of novel compounds with potential pharmaceutical applications.
Biological Evaluation and Potential Applications
Studies on pyrido[2,3-d]pyrimidine-carboxylate derivatives have been conducted to assess their biological activities, including antibacterial, antifungal, and antitumor properties. For example, ethyl-5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido(2,3-d)pyrimidine-6-carboxylate derivatives were synthesized and screened for these activities, highlighting the potential of these compounds in therapeutic applications (Shanmugasundaram et al., 2011).
Structural and Spectroscopic Characterization
The structural and spectroscopic analysis of related compounds, such as Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, has been performed using X-ray diffraction crystallography, FT-IR, 1H and 13C NMR spectroscopy, and density functional theory calculations. These studies provide deep insights into the molecular geometry, vibrational frequencies, and NMR chemical shifts, crucial for understanding the chemical behavior and potential applications of these compounds (Pekparlak et al., 2018).
Antimicrobial Analysis and Mode of Action
Research into the synthesis of novel chromone-pyrimidine coupled derivatives has shown significant antimicrobial activity, with some compounds exhibiting high inhibitory activity against Candida albicans fungi growth. These studies not only contribute to the understanding of the antimicrobial selectivity and safety of these compounds but also provide a foundation for developing new antimicrobial agents (Tiwari et al., 2018).
properties
CAS RN |
866344-40-3 |
|---|---|
Molecular Formula |
C27H25FN4O5S |
Molecular Weight |
536.58 |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-6-[2-(2-methylanilino)-2-oxoethyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C27H25FN4O5S/c1-3-37-27(36)30-13-12-19-21(14-30)38-25-23(19)24(34)32(18-10-8-17(28)9-11-18)26(35)31(25)15-22(33)29-20-7-5-4-6-16(20)2/h4-11H,3,12-15H2,1-2H3,(H,29,33) |
InChI Key |
TUYCQNHGEYEAES-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)NC4=CC=CC=C4C)C5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



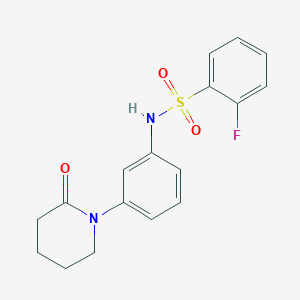

![5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956562.png)
![N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2956563.png)
![8-fluoro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2956564.png)
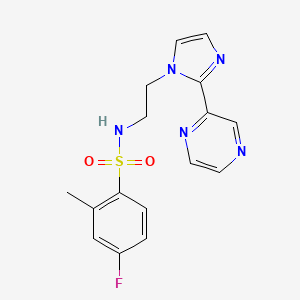
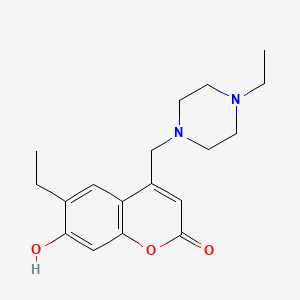

![7-(4-bromophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2956573.png)
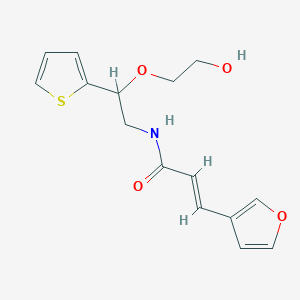
![N-[[4-cyclohexyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2956575.png)
